Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro-1-nonanol) hydrogen phosphate

Description

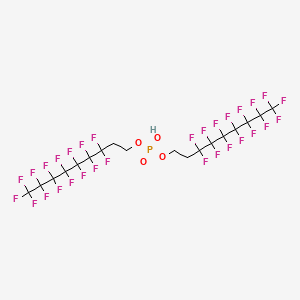

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro-1-nonanol) hydrogen phosphate is a fluorinated organophosphate compound characterized by two perfluorinated nonanol chains linked via a phosphate group. The compound’s structure includes 15 fluorine atoms per nonanol chain, with the formula C₉H₅F₁₅O·HPO₄, and a molar mass of approximately 414.11 g/mol (calculated based on analogous structures in ). It is primarily used in industrial applications such as surfactants, lubricants, and coatings due to its hydrophobic and oleophobic properties derived from perfluorinated chains .

Properties

CAS No. |

63295-25-0 |

|---|---|

Molecular Formula |

(O)P(OH)(OCH2CH2C7F15)2 C18H9F30O4P |

Molecular Weight |

890.2 g/mol |

IUPAC Name |

bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononyl) hydrogen phosphate |

InChI |

InChI=1S/C18H9F30O4P/c19-5(20,7(23,24)9(27,28)11(31,32)13(35,36)15(39,40)17(43,44)45)1-3-51-53(49,50)52-4-2-6(21,22)8(25,26)10(29,30)12(33,34)14(37,38)16(41,42)18(46,47)48/h1-4H2,(H,49,50) |

InChI Key |

CJBCFHAFRXBPBY-UHFFFAOYSA-N |

Canonical SMILES |

C(COP(=O)(O)OCCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro-1-nonanol) hydrogen phosphate typically involves the esterification of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro-1-nonanol with phosphoric acid or its reactive derivatives such as phosphorus oxychloride or dialkyl phosphates. The key steps include:

- Activation of phosphoric acid: Conversion to a more reactive intermediate (e.g., phosphorus oxychloride) to facilitate ester bond formation.

- Nucleophilic substitution: The fluorinated nonanol acts as a nucleophile attacking the activated phosphorus center.

- Control of stoichiometry: To obtain the bis-ester (diester) rather than monoester or triester, precise molar ratios and reaction conditions are maintained.

- Purification: Removal of unreacted starting materials and side products by extraction, crystallization, or chromatography.

Specific Reaction Conditions

-

- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro-1-nonanol (fluorinated alcohol)

- Phosphoric acid or phosphorus oxychloride (POCl3)

- Base catalysts or acid scavengers (e.g., pyridine) to neutralize HCl formed during reaction

-

- Anhydrous solvents such as dichloromethane, tetrahydrofuran, or acetonitrile to maintain anhydrous conditions and solubilize reactants.

-

- Typically mild heating (40–80 °C) to promote esterification without decomposing sensitive fluorinated chains.

-

- Several hours to overnight, depending on scale and reagent purity.

Hydrolysis Considerations

Research indicates that fluorotelomer phosphate diesters, including compounds structurally similar to this compound, undergo slow hydrolysis under environmental or aqueous conditions, releasing the corresponding fluorinated alcohol and phosphoric acid. This hydrolysis behavior is important for understanding stability during synthesis and storage.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Fluorinated alcohol source | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro-1-nonanol | Purity >98% preferred |

| Phosphoric acid derivative | Phosphoric acid or POCl3 | POCl3 used for activation |

| Solvent | Anhydrous dichloromethane, THF, or acetonitrile | Ensures moisture-free environment |

| Temperature | 40–80 °C | Controlled to avoid decomposition |

| Reaction time | 6–24 hours | Monitored by TLC or NMR for completion |

| Catalyst/base | Pyridine or triethylamine | Neutralizes HCl byproduct |

| Product isolation | Extraction, crystallization, chromatography | Purity >95% targeted |

Research Findings and Notes

- The fluorinated chains impart high chemical and thermal stability to the compound, requiring careful control of reaction conditions to avoid degradation.

- The dual functionality of the compound (fluorinated alcohol and phosphate ester) allows for applications in surfactants and stabilizers, but also demands precise synthetic control to maintain the integrity of both moieties.

- Hydrolysis rates of similar fluorotelomer phosphate diesters are slow, with environmental half-lives estimated over decades, indicating the compound’s stability post-synthesis but also the need for controlled storage conditions.

- Analytical techniques such as NMR spectroscopy, mass spectrometry, and chromatography are essential for confirming the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro-1-nonanol) hydrogen phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the compound to lower oxidation state products.

Substitution: The hydrogen phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce various fluorinated derivatives.

Scientific Research Applications

Materials Science

Coatings and Surface Treatments

- The compound is utilized in the formulation of advanced coatings that require excellent water and oil repellency. Its ability to create non-stick surfaces makes it ideal for applications in cookware and textiles.

Fluoropolymer Production

- It serves as a precursor or additive in the synthesis of fluoropolymers. These materials are known for their high thermal stability and chemical resistance.

Pharmaceuticals

Drug Delivery Systems

- Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro-1-nonanol) hydrogen phosphate can be incorporated into drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs. Its unique properties facilitate the development of nanoparticles for targeted therapy.

Antimicrobial Agents

- Research indicates potential applications in developing antimicrobial agents. The compound's stability and effectiveness against various pathogens make it a candidate for further exploration in pharmaceutical formulations.

Environmental Science

Fluorinated Surfactants

- This compound is studied for its use as a surfactant in environmental remediation processes. Its ability to mobilize contaminants can aid in the cleanup of polluted sites.

Research on Persistence and Bioaccumulation

- Due to its fluorinated nature, there is ongoing research into its environmental impact concerning persistence and bioaccumulation in ecosystems. Understanding these aspects is crucial for assessing the safety of its applications.

Case Studies

Mechanism of Action

The mechanism by which Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro-1-nonanol) hydrogen phosphate exerts its effects is primarily related to its interaction with other molecules. The compound’s fluorinated structure allows it to form strong interactions with hydrophobic surfaces, making it an effective surfactant and stabilizer. Additionally, its phosphate group can participate in various chemical reactions, contributing to its versatility in different applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate (CAS RN: 678-41-1)

- Key Difference : This compound has a longer fluorinated chain (C10 vs. C9) and two additional fluorine atoms per chain (17 vs. 15 fluorine atoms).

- Impact : Increased chain length and fluorination enhance thermal stability and reduce surface tension compared to the C9 variant .

Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-yl) hydrogen phosphate (CAS RN: 57677-95-9)

- Key Difference : Shorter fluorinated chain (C8) with 13 fluorine atoms per chain.

- Impact : Reduced hydrophobicity and lower persistence in environmental matrices compared to the C9 compound .

Bis(pentacosafluorotetradecyl) hydrogen phosphate (CAS RN: 57677-99-3)

- Key Difference : Significantly longer fluorinated chain (C14) with 25 fluorine atoms per chain.

Physical and Chemical Properties

Environmental and Toxicological Profiles

- C9 Compound: Limited direct toxicity data, but perfluorinated phosphates are known precursors to perfluoroalkyl acids (PFAAs), which are persistent organic pollutants .

- C10 and C14 Compounds : Higher bioaccumulation factors (BAFs) observed in aquatic organisms due to longer fluorinated chains. C14 compounds exhibit half-lives exceeding 10 years in sediment .

- C8 Compound: Shorter chains degrade faster but still produce toxic metabolites like perfluorooctanoic acid (PFOA) .

Regulatory Status

- C8 and C10 compounds are increasingly restricted due to their association with PFOA and PFOS, which are listed under the Stockholm Convention .

Biological Activity

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro-1-nonanol) hydrogen phosphate (CAS Number: 73425453) is a phosphoric acid derivative characterized by a complex structure that includes multiple fluorinated alkyl chains. This compound is part of a broader class of perfluorinated compounds (PFCs), which have garnered attention due to their unique properties and potential biological effects.

- Molecular Formula : C20H9F34O4P

- Molecular Weight : 990.2 g/mol

- Structure : The compound features a central phosphate group bonded to two perfluorinated nonanol chains.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its interaction with biological systems. The following sections summarize key findings regarding its toxicity and biological effects.

Toxicological Studies

Research indicates that perfluorinated compounds can exhibit a range of toxicological effects depending on their structure and exposure levels. Key findings include:

- Cytotoxicity : Studies show that PFCs can induce cytotoxic effects in various cell lines. The mechanism often involves the disruption of cellular membranes and interference with metabolic processes.

- Endocrine Disruption : PFCs have been implicated in endocrine disruption. They can mimic or interfere with hormone signaling pathways leading to reproductive and developmental issues in animal models .

- Liver Toxicity : Research has demonstrated that certain PFCs can cause liver damage characterized by fatty liver disease and alterations in lipid metabolism. This is particularly relevant for compounds with longer carbon chains .

Study 1: Hepatotoxicity Assessment

In a controlled study involving rodent models exposed to bis(3,3,4,4,...), significant alterations in liver enzyme levels were observed. The study reported:

- Increased levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating liver damage.

- Histopathological examination revealed fatty infiltration and cellular necrosis.

Study 2: Endocrine Effects

A separate investigation assessed the impact of bis(3,3,... on reproductive health:

- Male rats exposed to the compound showed reduced testosterone levels and altered sperm morphology.

- Female rats exhibited disrupted estrous cycles and reduced fertility rates.

The biological activity of bis(3,3,... is believed to involve several mechanisms:

- Cell Membrane Interaction : The hydrophobic nature of the perfluorinated chains allows for integration into lipid bilayers disrupting membrane integrity.

- Protein Binding : PFCs tend to bind to plasma proteins affecting the distribution and bioavailability of hormones and other critical biomolecules .

Summary of Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro-1-nonanol) hydrogen phosphate, and what purification methods are recommended for fluorinated phosphate esters?

- Methodology : Synthesis typically involves the reaction of perfluorinated alcohols with phosphorus oxychloride (POCl₃) or polyphosphoric acid under anhydrous conditions. Fluorinated intermediates are often prepared via telomerization or electrochemical fluorination. Purification requires fractional distillation or column chromatography with fluorinated solvent systems (e.g., perfluorohexane) to remove unreacted fluorotelomers. Purity validation via ¹⁹F NMR (δ -70 to -130 ppm for CF₃/CF₂ groups) and elemental analysis is critical .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure and confirming esterification?

- Methodology :

- ¹⁹F NMR : Resolves distinct fluorinated environments (e.g., terminal CF₃ vs. internal CF₂ groups). Chemical shifts between -80 to -125 ppm confirm fluorocarbon chain integrity.

- FT-IR : Peaks at 1150–1250 cm⁻¹ (C-F stretching) and 1050–1100 cm⁻¹ (P-O-C ester linkage) validate esterification.

- Mass Spectrometry (HRMS) : High-resolution ESI-MS in negative ion mode detects [M-H]⁻ ions, with isotopic patterns confirming phosphorus and fluorine content .

Q. What are the key stability considerations (thermal, hydrolytic, oxidative) for storing and handling this compound?

- Methodology :

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (typically >200°C for perfluorinated compounds).

- Hydrolytic Stability : Monitor phosphate ester hydrolysis in aqueous buffers (pH 2–12) via ³¹P NMR. Hydrolysis rates increase under alkaline conditions.

- Storage : Store in inert, fluoropolymer-lined containers at -20°C under argon to prevent moisture ingress and oxidative degradation .

Advanced Research Questions

Q. How can researchers optimize the compound’s surface-active properties for membrane separation technologies?

- Methodology :

- Critical Micelle Concentration (CMC) : Measure using tensiometry or fluorescence probing with pyrene. Lower CMC values indicate superior surfactant efficiency.

- Membrane Compatibility : Blend with polymers (e.g., PVDF) and assess flux/rejection performance using cross-flow filtration systems. Fluorinated phosphate esters enhance hydrophobicity and fouling resistance in membranes .

Q. What methodological approaches resolve contradictions between in vitro bioaccumulation data and environmental persistence studies?

- Methodology :

- Comparative Assays : Use in vitro hepatocyte models (e.g., HepG2) to measure bioaccumulation factors (BAFs) and compare with field data from sediment/water matrices.

- Degradation Studies : Apply advanced oxidation processes (AOPs) or microbial consortia to assess degradation half-lives. PFAS persistence often correlates with chain length and fluorine content .

Q. What computational modeling techniques predict the compound’s behavior in biological/environmental systems?

- Methodology :

- Density Functional Theory (DFT) : Calculate binding energies with biological receptors (e.g., serum albumin) to predict biodistribution.

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or soil organic matter to model transport mechanisms. NIST thermochemical data (e.g., Gibbs free energy of adsorption) validate simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.